molecular formula C7H9NO4S B6336559 Dimethyl L-isothiocyanatosuccinate;  99% CAS No. 21055-49-2

Dimethyl L-isothiocyanatosuccinate; 99%

Cat. No. B6336559
CAS RN: 21055-49-2
M. Wt: 203.22 g/mol
InChI Key: NWHDEBYHAZNXDQ-YFKPBYRVSA-N
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Description

Dimethyl L-isothiocyanatosuccinate is a chemical compound with the molecular formula C7H9NO4S . It contains a total of 21 bonds: 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .


Synthesis Analysis

The synthesis of dimethyl succinate, a similar compound, has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Dimethyl L-isothiocyanatosuccinate molecule . It contains a total of 21 bonds, including 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .

Scientific Research Applications

Chemical Interactions and Cellular Impact

Research on dimethyl L-isothiocyanatosuccinate and related compounds has explored their applications across various scientific fields, focusing on their chemical properties and impacts on cellular processes. A study examining the effects of Dimethyl Sulfoxide (DMSO), a related solvent, on cellular mechanisms revealed that even at low concentrations, DMSO induces significant changes across all macromolecules, potentially affecting experimental outcomes where it is used as a solvent (Tunçer et al., 2018). This finding underscores the complex interactions between such chemicals and biological systems, necessitating careful consideration of their use in research settings.

Synthetic and Analytical Applications

In the realm of synthetic chemistry, dimethyl acetylsuccinate (DMAS), sharing a functional group similarity with dimethyl L-isothiocyanatosuccinate, has been highlighted for its broad utility as an organic chemical intermediate. Its applications span pharmaceuticals, pesticides, pigments, dyes, and organic synthesis research, showcasing the versatile role of dimethyl succinate derivatives in scientific research (Wang Shu-lan, 2007).

Proteomics and Quantitative Analysis

Further, the application of stable isotope dimethyl labeling for quantitative proteomics has been a significant area of research. This methodology enables accurate quantification of protein expression, offering a cost-effective and reliable approach for high-throughput proteomics experiments (Boersema et al., 2009). Such techniques are instrumental in advancing our understanding of protein dynamics and functions within biological systems.

Biomedical and Clinical Research

The exploration of dimethyl compounds extends into biomedical research, where Dimethyl Sulfoxide (DMSO) has been studied for its cryoprotective properties and potential therapeutic applications. One study highlighted the role of DMSO in extending the lifespan of Caenorhabditis elegans, a model organism in aging research, by inducing changes in gene expression (Wang et al., 2010). This demonstrates the potential of dimethyl compounds in contributing to the understanding and manipulation of lifespan and aging mechanisms.

Safety and Hazards

The safety information and toxicity of Dimethyl L-isothiocyanatosuccinate can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Dimethyl L-isothiocyanatosuccinate is a synthetic isothiocyanate compound that has been extensively researched for its biological properties. Its future directions could involve further studies on its pharmacological activity and its effects on the energetic metabolism of endothelial cells .

properties

IUPAC Name

dimethyl (2S)-2-isothiocyanatobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDEBYHAZNXDQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153442
Record name Dimethyl isothiocyanatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121928-38-9
Record name Dimethyl isothiocyanatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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